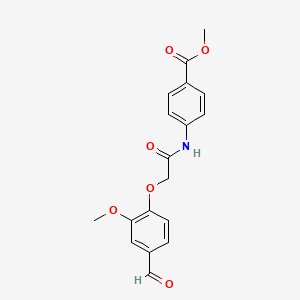

Methyl4-(2-(4-formyl-2-methoxyphenoxy)acetamido)benzoate

Description

Methyl 4-(2-(4-formyl-2-methoxyphenoxy)acetamido)benzoate is a benzoate ester derivative featuring a central acetamido linker substituted with a 4-formyl-2-methoxyphenoxy group. The compound’s structure combines a methyl ester at the benzoate moiety, an acetamido bridge, and a substituted phenoxy ring with formyl (aldehyde) and methoxy groups. These functional groups confer unique physicochemical properties, such as moderate lipophilicity (predicted logP ~3.5–4.0) and reactivity, particularly at the aldehyde site, which allows for further derivatization (e.g., Schiff base formation).

Properties

IUPAC Name |

methyl 4-[[2-(4-formyl-2-methoxyphenoxy)acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO6/c1-23-16-9-12(10-20)3-8-15(16)25-11-17(21)19-14-6-4-13(5-7-14)18(22)24-2/h3-10H,11H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZPMMGRJSRGKRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(4-formyl-2-methoxyphenoxy)acetamido)benzoate typically involves the reaction of methyl 4-bromobutyrate with vanillin. The reaction conditions include the use of a base such as sodium hydroxide and an organic solvent like ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(4-formyl-2-methoxyphenoxy)acetamido)benzoate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 4-(2-(4-carboxy-2-methoxyphenoxy)acetamido)benzoate.

Reduction: 4-(2-(4-hydroxymethyl-2-methoxyphenoxy)acetamido)benzoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(2-(4-formyl-2-methoxyphenoxy)acetamido)benzoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions due to its unique structure.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(2-(4-formyl-2-methoxyphenoxy)acetamido)benzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. The methoxyphenoxy group enhances the compound’s binding affinity to its target, increasing its potency.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound’s closest analogs differ in ester groups, phenoxy ring substituents, or acetamido-linked functionalities. Key comparisons include:

*Predicted values based on structural similarity.

Key Observations:

- Ester Group Impact : Methyl esters (target compound) typically exhibit lower molecular weights and slightly reduced lipophilicity compared to ethyl or cyclohexyl analogs. This may enhance metabolic stability or solubility in biological systems .

- Substituent Effects: The 4-formyl group in the target compound distinguishes it from bromo- or chloro-substituted analogs, offering a reactive site absent in others.

- Heterocyclic Modifications: Compounds like ethyl 4-(2-(benzimidazol-2-yl thio)acetamido)benzoate demonstrate how replacing the phenoxy group with heterocycles can shift applications toward antimicrobial or anticancer research .

Physicochemical Properties

- logP and Solubility: The target compound’s logP (~3.8) suggests moderate lipophilicity, comparable to ethyl analogs (e.g., 4.27 for the bromo derivative ).

- Reactivity : The aldehyde group enables conjugation reactions (e.g., with amines), a feature absent in methyl- or chloro-substituted analogs. This reactivity is critical for synthesizing prodrugs or targeted delivery systems .

Biological Activity

Methyl 4-(2-(4-formyl-2-methoxyphenoxy)acetamido)benzoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Methyl 4-(2-(4-formyl-2-methoxyphenoxy)acetamido)benzoate features several functional groups that contribute to its biological activity:

- Formyl Group : May participate in nucleophilic interactions with biological molecules.

- Methoxy Group : Enhances lipophilicity, facilitating membrane permeability.

- Acetamido Group : Provides a site for potential enzyme interactions.

The compound's molecular formula is , and it has a molecular weight of 317.33 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The formyl group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their function. This mechanism is common in compounds designed to modulate enzyme activity.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, possibly through disruption of microbial cell membranes or interference with metabolic pathways.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of methyl 4-(2-(4-formyl-2-methoxyphenoxy)acetamido)benzoate:

- In vitro Studies : The compound has shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate significant antibacterial activity, suggesting potential for development as an antimicrobial agent.

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory potential of this compound:

- Cell Culture Studies : Inflammatory markers were significantly reduced in cell lines treated with the compound, indicating its potential use in treating inflammatory diseases. The mechanism may involve inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Table 1: Summary of Biological Activities

| Biological Activity | Methodology | Findings |

|---|---|---|

| Antimicrobial | MIC Assays | Effective against S. aureus and E. coli |

| Anti-inflammatory | Cell Culture | Reduced TNF-alpha and IL-6 levels |

| Enzyme Inhibition | Enzyme Kinetics | Competitive inhibition observed |

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at the University of Bath, methyl 4-(2-(4-formyl-2-methoxyphenoxy)acetamido)benzoate was tested against a panel of bacterial pathogens. Results indicated that the compound inhibited growth at concentrations as low as 10 µg/mL, demonstrating its potential as a lead candidate for antibiotic development .

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory properties of the compound using human macrophage cell lines. Treatment with varying concentrations resulted in a dose-dependent decrease in inflammatory cytokines, suggesting that methyl 4-(2-(4-formyl-2-methoxyphenoxy)acetamido)benzoate may modulate inflammatory responses effectively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.